molecular formula C8H3ClF3IO B3017219 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone CAS No. 2352970-26-2

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone

Cat. No.: B3017219
CAS No.: 2352970-26-2
M. Wt: 334.46
InChI Key: UZSQRYURMGOLCN-UHFFFAOYSA-N
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Description

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone (CAS: 23516-84-9) is a halogenated trifluoroacetophenone derivative with the molecular formula C₈H₄ClF₃IO and a molecular weight of 335.47 g/mol. The compound features a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with chlorine (3'-position) and iodine (4'-position). Its structure combines electron-withdrawing groups (Cl, I, CF₃) that significantly influence its chemical reactivity and physical properties. This compound is classified under HS code 2914700000 as a halogenated derivative of ketones, highlighting its industrial relevance .

The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) due to the iodine substituent’s versatility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-iodophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3IO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSQRYURMGOLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone typically involves multiple steps. One common method starts with 3’-chloro-2,2,2-trifluoroacetophenone as a raw material. The process includes nitrification, reduction, chlorination, and deamination . These steps are carried out under mild reaction conditions, making the process relatively simple and cost-effective .

Industrial Production Methods

Industrial production methods for 3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride, typically in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its halogen atoms. The compound can form halogen bonds with various biological molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

3'-Chloro-4'-fluoroacetophenone (CAS: 2923-66-2)
  • Molecular formula : C₈H₆ClFO
  • Molecular weight : 172.58 g/mol
  • Key differences : Replaces iodine with fluorine at the 4'-position. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but increase electron-withdrawing effects compared to iodine. This compound is used in pharmaceuticals and agrochemicals due to its stability and ease of functionalization .
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (CAS: 1190865-44-1)
  • Molecular formula : C₈H₂Cl₂F₄O
  • Molecular weight : 261.00 g/mol
  • Key differences : Contains two chlorine atoms (3',5') and one fluorine (4') on the phenyl ring. The additional chlorine atoms enhance lipophilicity and steric bulk, making this compound a precursor to insecticides like isocycloseram and sarolaner. It is synthesized via Friedel-Crafts acylation and chlorination .
4'-Methoxy-2,2,2-trifluoroacetophenone (CAS: 711-38-6)
  • Molecular formula : C₉H₇F₃O₂
  • Molecular weight : 204.15 g/mol
  • Key differences : Substitutes iodine with a methoxy (-OCH₃) group at the 4'-position. Methoxy is electron-donating, reducing the electrophilicity of the carbonyl compared to halogenated analogues. This compound is used in materials science for synthesizing fluorinated polymers .

Trifluoroacetophenone Derivatives with Varying Substituents

2,2,2-Trifluoroacetophenone (CAS: 434-45-7)
  • Molecular formula : C₈H₅F₃O
  • Molecular weight : 174.12 g/mol
  • Key differences : The parent compound lacks aromatic substituents. It is widely used as a model substrate in catalysis studies due to its strong electron-withdrawing CF₃ group. For example, it undergoes rapid hydroboration (15 min at room temperature) compared to sterically hindered analogues .
2-Chloro-2,2-difluoroacetophenone
  • Molecular formula : C₈H₅ClF₂O
  • Key differences: Replaces one fluorine on the acetyl group with chlorine. This derivative serves as a non-ozone-depleting difluorocarbene precursor for synthesizing aryl difluoromethyl ethers, demonstrating environmental advantages over traditional reagents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone C₈H₄ClF₃IO 335.47 Cl (3'), I (4'), CF₃ N/A Cross-coupling reactions, intermediates
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone C₈H₂Cl₂F₄O 261.00 Cl (3',5'), F (4'), CF₃ 282 Insecticide synthesis
3'-Chloro-4'-fluoroacetophenone C₈H₆ClFO 172.58 Cl (3'), F (4') N/A Pharmaceuticals, agrochemicals
2,2,2-Trifluoroacetophenone C₈H₅F₃O 174.12 CF₃ 142–144 Catalysis studies, polymer synthesis

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects: The trifluoroacetyl group (-COCF₃) in all derivatives increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. For example, 2,2,2-trifluoroacetophenone is reduced electrocatalytically to α-(trifluoromethyl)benzyl alcohol with 65% yield, demonstrating its utility in asymmetric synthesis .
  • Halogen Influence : Iodine in the target compound enhances leaving-group ability in substitution reactions, while chlorine and fluorine improve stability and direct regioselectivity in electrophilic substitutions .

Biological Activity

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone (CAS Number: 2352970-26-2) is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C8H3ClF3IO
  • Molecular Weight: 334.46 g/mol
  • Physical State: Low-melting solid, faint yellow color

Synthesis:
The compound is synthesized through a multi-step process starting from 3’-chloro-2,2,2-trifluoroacetophenone, involving reactions such as nitrification, reduction, chlorination, and deamination.

The biological activity of this compound is primarily attributed to its ability to form halogen bonds with various biological molecules. These interactions can significantly influence the activity and function of target proteins and enzymes. The halogen atoms (chlorine and iodine) enhance the compound's reactivity and selectivity in biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of halogenated acetophenones exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains and fungi. The presence of halogens is believed to enhance membrane permeability and disrupt microbial cell integrity.

Anti-cancer Activity

Studies have suggested that halogenated compounds can affect cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death. Specific assays have demonstrated that related compounds can inhibit tumor growth in vitro and in vivo models .

Case Studies

Study Findings Methodology
Study on Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureusDisk diffusion method
Anti-cancer ResearchInduced apoptosis in breast cancer cell linesFlow cytometry analysis
Halogen Bonding MechanismExplored the interaction with protein targets influencing enzymatic activityX-ray crystallography

Comparative Analysis with Similar Compounds

The unique combination of chlorine and iodine in this compound differentiates it from similar compounds such as:

  • 3’-Chloro-2,2,2-trifluoroacetophenone
  • 4’-Iodo-2,2,2-trifluoroacetophenone

These compounds lack the same reactivity profile due to the absence of one halogen or the specific arrangement of functional groups.

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